N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide
Description
Properties
CAS No. |
647376-21-4 |
|---|---|
Molecular Formula |
C19H19N5O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C19H19N5O3/c1-23(2)19(25)14-5-3-13(4-6-14)9-10-20-18-16-11-15(24(26)27)7-8-17(16)21-12-22-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21,22) |
InChI Key |
XNDWKAKNDJUTJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the nitration of quinazoline derivatives, followed by amination and subsequent coupling with benzamide derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinazolines and benzamides with different functional groups. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
Quinazoline derivatives are prominent in medicinal chemistry due to their kinase-inhibitory properties. Key comparisons include:
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide ()
- Substituents : 6-Bromo (vs. 6-nitro) and 4-phenyl groups on quinazoline; benzamide linked to 4-methylphenyl.
- The nitro group may enhance electrophilicity, favoring interactions with cysteine residues in kinases .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives ()
- Substituents : Imidazopyridine at the 6-position (vs. nitro).
- Biological assays in show moderate activity (e.g., compound 7n: IC₅₀ = 0.8 µM against EGFR), suggesting nitro-substituted variants could exhibit distinct potency profiles .
Benzamide-Based Analogues
Benzamide derivatives often serve as kinase inhibitor scaffolds. Notable examples:
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Impact : Methoxy groups enhance solubility but reduce lipophilicity compared to N,N-dimethyl substitution. Rip-B’s melting point (90°C) is lower than typical nitroquinazolines, reflecting differences in crystallinity .
Thioether-Linked Benzamides ()
- Examples: N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15).
- Impact: Thioether linkages introduce sulfur-based hydrogen bonding. The target compound’s ethylamino linker may offer better metabolic stability than thioethers, which are prone to oxidation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.386 g/mol. The compound features a quinazoline moiety, which is known for its diverse pharmacological activities, including anticancer effects.
This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. The compound's ability to inhibit EGFR has been linked to its structural components, particularly the nitroquinazoline group that enhances binding affinity to the receptor.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 0.77 | EGFR inhibition |
| HT-29 (colon cancer) | 1.13 | EGFR inhibition |
| MCF-7 (breast cancer) | 2.77 | EGFR inhibition |
The compound showed a significantly lower IC50 compared to standard EGFR inhibitors like gefitinib, indicating its potential as a more effective therapeutic agent against resistant cancer types .
Case Studies
- Study on A549 Cell Line : In this study, this compound was tested against the A549 lung cancer cell line. The results indicated an IC50 value of 0.77 µM, showcasing its strong inhibitory effect on cell proliferation and induction of apoptosis through the EGFR pathway .
- HT-29 Cell Line Analysis : Another analysis involving the HT-29 colon cancer cell line revealed an IC50 of 1.13 µM. The compound's mechanism involved disrupting the signaling pathways associated with EGFR, leading to reduced tumor growth in vitro .
- MCF-7 Breast Cancer Study : The efficacy of the compound was also evaluated in MCF-7 breast cancer cells, where it demonstrated an IC50 of 2.77 µM. This study highlighted the importance of structural modifications in enhancing biological activity against various cancer types .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the quinazoline ring significantly influence biological activity:
- Nitro Group : The presence of a nitro group at the 6-position enhances binding affinity to EGFR.
- Dimethylamino Group : Substitution at the para position with a dimethylamino group increases solubility and bioavailability.
These findings suggest that careful structural modifications can lead to increased potency and selectivity for cancer targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
